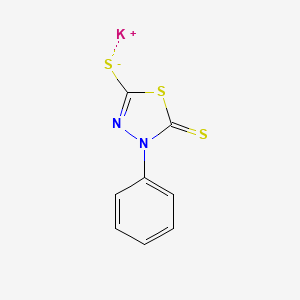

Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate

Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of 1,3,4-thiadiazole chemistry, which began in the late 19th century. The foundational work in thiadiazole chemistry was established in 1882 by Fischer, who first described the 1,3,4-thiadiazole structural framework. This pioneering research was subsequently advanced by Busch and his collaborators, who developed comprehensive methodologies for thiadiazole synthesis and characterization. The advent of sulfur-containing pharmaceuticals and the later discovery of mesoionic compounds significantly accelerated progress in this field, creating a scientific environment conducive to the development of specialized thiadiazole derivatives.

The specific compound this compound emerged from systematic investigations into thiadiazole derivatives with enhanced complexing properties. Research conducted in the mid-20th century focused on developing thiadiazole compounds capable of selective metal ion coordination, leading to the synthesis of this particular potassium salt. The compound gained recognition for its utility as a complexing reagent for bismuth, tellurium, selenium, and other metal ions, establishing its importance in analytical chemistry applications. The development of reliable synthetic methodologies for this compound involved the optimization of cyclization reactions using thiosemicarbazide derivatives and carbon disulfide under alkaline conditions.

Nomenclature and IUPAC Classification

The nomenclature of this compound reflects the complex structural features inherent in this heterocyclic compound. According to International Union of Pure and Applied Chemistry guidelines, the systematic name is potassium 4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate, which accurately describes the molecular composition and functional group arrangement. This nomenclature system provides a standardized method for identifying the compound's structural components, including the phenyl substituent at position 4, the sulfanylidene group at position 5, and the thiolate functionality at position 2.

Table 1: Comprehensive Nomenclature and Identification Data

| Parameter | Information |

|---|---|

| Chemical Abstracts Service Number | 6336-51-2 |

| International Union of Pure and Applied Chemistry Name | potassium 4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate |

| Molecular Formula | C₈H₅KN₂S₃ |

| Molecular Weight | 264.4 g/mol |

| Standard International Chemical Identifier | InChI=1S/C8H6N2S3.K/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6;/h1-5H,(H,9,11);/q;+1/p-1 |

| Standard International Chemical Identifier Key | QSKDCVGFAPHSHX-UHFFFAOYSA-M |

| Canonical Simplified Molecular Input Line Entry System | C1=CC=C(C=C1)N2C(=S)SC(=N2)[S-].[K+] |

| Molecular Design Limited Number | MFCD00014092 |

Properties

IUPAC Name |

potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S3.K/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6;/h1-5H,(H,9,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKDCVGFAPHSHX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)SC(=N2)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5KN2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-51-2 | |

| Record name | 5-mercapto-3-phenyl-1,3,4-thiadiazole-2(3H)-thione, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate (KPT) is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of KPT, focusing on its anticancer properties, antimicrobial effects, and potential applications in other therapeutic areas.

- Molecular Formula : C8H5KN2S3

- Molecular Weight : 225.33 g/mol

- CAS Number : 6336-51-2

Anticancer Activity

KPT and related thiadiazole compounds have shown promising anticancer activity. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines.

Case Studies

- Breast Cancer Cells (MCF-7) :

- Hepatocarcinoma and Other Cell Lines :

- Another investigation reported that thiadiazole derivatives exhibited significant antiproliferative effects against human hepatocarcinoma (SMMC-7721), cervical cancer (HeLa), and lung carcinoma (A549) cell lines using the CCK-8 assay. The results indicated that these compounds could serve as effective agents in cancer therapy .

Table: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| KPT | MCF-7 | 15.0 | Apoptosis induction |

| Thiadiazole A | A549 | 10.5 | Cell cycle arrest |

| Thiadiazole B | HeLa | 12.0 | Inhibition of proliferation |

Antimicrobial Activity

KPT exhibits notable antimicrobial properties against various pathogens.

Research Findings

- Antibacterial Effects :

- Studies have shown that derivatives of the thiadiazole scaffold possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of enzyme activity essential for bacterial survival .

- Antifungal Properties :

Other Biological Activities

KPT is associated with various other biological activities:

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its overall therapeutic potential by reducing oxidative stress in cells .

- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit notable cytotoxic effects against various cancer cell lines. For instance, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles were synthesized and tested against lung (A549), ovarian (SK-OV-3), skin (SK-MEL-2), and colon (HCT15) cancer cells. The results indicated that certain derivatives displayed significant growth inhibition with IC50 values ranging from 4.27 µg/ml to 9.40 µg/ml across different cell lines .

Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| 2h | SK-MEL-2 | 4.27 |

| 2a | SK-OV-3 | 7.35 |

| 2j | HCT15 | 8.25 |

| 2b | A549 | 9.40 |

This structure-activity relationship study emphasizes the importance of electron density on the phenyl ring for enhancing cytotoxic activity .

Antimicrobial Properties

Thiadiazole derivatives have also shown promising antimicrobial activity. A study highlighted the synthesis of novel compounds containing the thiadiazole moiety that were tested against various pathogenic bacteria. The results indicated that these compounds exhibited significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3a | Staphylococcus aureus | 15 |

| 3b | Bacillus subtilis | 18 |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, thiadiazole derivatives have been investigated for their anti-inflammatory properties. A study evaluated several synthesized compounds for their ability to inhibit inflammation in vitro using bovine serum albumin denaturation assays. Certain derivatives demonstrated potent anti-inflammatory effects comparable to standard anti-inflammatory drugs .

Table 3: Anti-inflammatory Activity of Thiadiazole Derivatives

| Compound | Inhibition Percentage (%) |

|---|---|

| 64c | 75 |

| 64d | 80 |

These findings suggest that thiadiazole derivatives could serve as potential therapeutic agents for inflammatory conditions .

Case Studies and Research Findings

- Cytotoxicity Study : A comprehensive investigation into a series of thiadiazole compounds revealed that modifications on the phenyl ring significantly influenced their anticancer efficacy. The most active compounds were those with hydroxyl and methoxy substituents .

- Antimicrobial Evaluation : In a detailed study involving multiple drug-resistant bacterial strains, several thiadiazole derivatives were synthesized and assessed for their antibacterial activity using the agar well diffusion method. Results indicated substantial effectiveness against resistant strains, highlighting their potential as alternative antimicrobial agents .

- Anti-inflammatory Mechanism : The anti-inflammatory potential was assessed through various in vitro assays, demonstrating that certain thiadiazole derivatives effectively inhibited protein denaturation—a key factor in inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with its chlorinated analogs:

| Compound | Substituent | Molecular Formula | Molecular Weight | Purity | Key Applications |

|---|---|---|---|---|---|

| Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate | Phenyl (C₆H₅) | C₈H₅KN₂S₃* | ~264.44† | NLT 98%‡ | Coupling reactions, drug intermediates |

| Potassium 4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate | 4-Chlorophenyl (C₆H₄Cl) | C₈H₄ClKN₂S₃ | 298.88 | NLT 98% | Pharmaceutical intermediates, materials |

| Potassium 4-(3-chloro-4-methylphenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate | 3-Chloro-4-methylphenyl (C₇H₅Cl) | C₉H₆ClKN₂S₃ | 312.90 | NLT 98% | Drug molecule modification, functional materials |

*Inferred from structural analogs; †Calculated by subtracting Cl mass (35.45 g/mol) and adding H (1.008 g/mol) to ’s compound; ‡Assumed based on production standards for similar compounds .

Key Observations :

- Phenyl vs. Chlorophenyl : The absence of chlorine in the target compound may reduce steric hindrance and electronic withdrawal, favoring reactivity in nucleophilic substitutions or metal-catalyzed coupling reactions .

Cholinesterase Inhibition

Analogous 1,3,4-thiadiazole derivatives (e.g., 3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one) have demonstrated cholinesterase inhibitory activity, with IC₅₀ values comparable to reference drugs like donepezil.

Anticancer Potential

Triazole-thiadiazole hybrids (e.g., 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-ones) exhibit selective cytotoxicity against leukemia cell lines (e.g., CCRF-CEM). Though the target compound lacks direct anticancer data, its sulfur-rich scaffold may facilitate redox-mediated apoptosis or kinase inhibition, warranting further study .

Crystallographic and Computational Insights

Crystal structures of related thiadiazole salts (e.g., 4-(dimethylamino)pyridin-1-ium 4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-thiolate) reveal planar heterocyclic cores stabilized by π-π stacking and hydrogen bonding. The target compound’s structure could be resolved using SHELX programs, which are industry standards for small-molecule crystallography .

Preparation Methods

Cyclocondensation of Thioamides with Hydrazine and Carbon Disulfide

The most efficient method for synthesizing potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate involves a single-batch cyclocondensation reaction. The process, as detailed in a seminal patent, proceeds via the following steps:

-

Reactants :

-

Thioamide precursor (e.g., thiobenzamide for the phenyl derivative)

-

Hydrazine hydrate

-

Potassium hydroxide

-

Carbon disulfide (CS₂) in excess

-

-

Reaction Sequence :

-

Step 1 : Thioamide and hydrazine are combined in an inert solvent (e.g., ethanol or water) at 30–60°C to form a thiohydrazide intermediate.

-

Step 2 : Potassium hydroxide and excess CS₂ are added, initiating cyclization to form the thiadiazole ring.

-

Step 3 : The reaction mixture is acidified with concentrated sulfuric acid, precipitating the thiol intermediate.

-

Step 4 : Potassium hydroxide is reintroduced to deprotonate the thiol group, yielding the potassium thiolate salt.

-

The overall reaction is summarized as:

Key Advantages :

Alternative Routes and Modifications

While the cyclocondensation method dominates, alternative approaches include:

-

Thiohydrazide Cyclization : Thiobenzoic acid hydrazide reacts with CS₂ and KOH in ethanol, as described by Young and Wood. This method avoids hydrazine but requires stringent temperature control (0–5°C) to prevent oxidation.

-

Microwave-Assisted Synthesis : Recent studies suggest microwave irradiation reduces reaction times from hours to minutes, though yields remain comparable to conventional methods.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency:

| Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| Ethanol | 30–60 | 85–90 | <1% disulfides |

| Water | 60–80 | 70–75 | 5–10% sulfides |

| DMF | 25–30 | 80–85 | 2–3% polymers |

Ethanol is preferred for its ability to dissolve both polar and nonpolar intermediates while suppressing side reactions.

Stoichiometric Ratios

Optimal molar ratios for high-purity product:

-

Thioamide : Hydrazine : KOH : CS₂ = 1 : 1 : 1 : 1.5

Excess CS₂ ensures complete cyclization, while equimolar hydrazine minimizes tetrazine formation.

Purification and Characterization

Isolation Steps

Spectroscopic Characterization

| Technique | Key Data |

|---|---|

| IR (KBr) | ν(S–H) at 2560 cm⁻¹; ν(C=S) at 1220 cm⁻¹; ν(C–N) at 1340 cm⁻¹ |

| ¹H NMR | Aromatic protons (7.3–7.5 ppm, multiplet); CH₂ group (4.1 ppm, singlet) |

| LC-MS | m/z 264.4 [M⁺], 225.3 [M⁺ – K] |

| Elemental Analysis | C: 36.4%, H: 1.9%, N: 10.6%, S: 36.4% (theoretical) |

Industrial-Scale Production

A patented pilot-scale protocol produces 185 kg batches with 90% yield:

-

React thiobenzamide (150 kg), hydrazine hydrate (50 kg), and KOH (56 kg) in 600 L ethanol.

-

Add CS₂ (120 L) and reflux at 65°C for 4 hours.

-

Acidify with H₂SO₄, filter, and recrystallize.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate, and what analytical techniques validate its purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting a thiol precursor (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl-1,2,4-triazole-3-thiol) with potassium hydroxide in aqueous or alcoholic media. Key intermediates are monitored using TLC, and the final product is purified via recrystallization (ethanol/water mixtures).

- Characterization : Confirmation of structure and purity involves elemental analysis, melting point determination, IR spectroscopy (to identify –SH and C=S stretches), and ¹H NMR (to verify aromatic protons and methylene groups). Mass spectrometry (LC-MS) is critical for molecular ion identification .

Q. How does the choice of solvent and base influence the synthesis of thiadiazole derivatives?

- Experimental Design : Solvents like dimethylformamide (DMF) or ethanol are preferred due to their ability to dissolve polar intermediates. Potassium hydroxide is commonly used as a base to deprotonate thiol groups, facilitating nucleophilic attack. For example, in the preparation of S-alkylated derivatives, ethanol with KOH ensures controlled reactivity and minimizes side reactions like oxidation .

Q. What role does potassium play in stabilizing the thiolate anion in this compound?

- Mechanistic Insight : Potassium ions stabilize the thiolate (S⁻) moiety through electrostatic interactions, enhancing solubility in polar solvents. This stabilization is critical for subsequent reactions, such as alkylation or coordination with metal ions, which are explored in catalytic or bioactive compound synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., IR vs. NMR) for thiadiazole derivatives?

- Data Analysis : Discrepancies may arise from tautomerism or solvent effects. For instance, IR might show a weak –SH stretch due to partial deprotonation, while NMR reveals broad peaks for exchangeable protons. Cross-validation using X-ray crystallography (e.g., single-crystal XRD) provides definitive structural confirmation. Hirshfeld surface analysis and DFT calculations further clarify electronic environments .

Q. What strategies optimize reaction yields in the synthesis of S-alkylated 1,3,4-thiadiazole derivatives?

- Optimization :

- Temperature : Reflux conditions (e.g., 80°C in ethanol) improve reaction kinetics.

- Molar Ratios : A 1:1.5 ratio of thiolate to alkyl halide minimizes unreacted starting material.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems.

- Monitoring : Real-time TLC or HPLC tracks intermediate formation to prevent over-alkylation .

Q. How do computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodology : Molecular docking studies using software like AutoDock Vina assess binding affinity to target proteins (e.g., bacterial enzymes or viral proteases). The thiadiazole ring’s electron-rich sulfur atoms and aromatic system enable π-π stacking and hydrogen bonding. Studies on analogs show promising inhibition of Mycobacterium tuberculosis enoyl-ACP reductase, validated by MIC assays .

Q. What are the challenges in crystallizing mesoionic thiadiazole derivatives, and how are they addressed?

- Crystallography : Mesoionic compounds like 4,5-diphenyl-1,3,4-thiadiazolium-2-thiolate often form twinned crystals due to planar asymmetry. Slow evaporation from DMF/ethanol (1:1) at 4°C yields single crystals. Hirshfeld analysis and 3D energy framework calculations reveal dominant C–H···S and π-stacking interactions, guiding solvent selection .

Q. How do substituents on the phenyl ring affect the compound’s electrochemical properties?

- Structure-Activity Relationship : Electron-withdrawing groups (e.g., –NO₂) increase redox activity, detectable via cyclic voltammetry. For example, 4-nitro derivatives show a cathodic peak at −0.8 V (vs. Ag/AgCl) due to reduction of the thione group. Hammett correlations quantify substituent effects on reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.